molecular formula C10H12O4 B570215 2,4-Dihydroxy-5-isopropylbenzoic acid CAS No. 1184181-48-3

2,4-Dihydroxy-5-isopropylbenzoic acid

Cat. No. B570215
CAS RN: 1184181-48-3
M. Wt: 196.202
InChI Key: JAMMFVLHQOLNOP-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-isopropylbenzoic acid is a chemical compound with the CAS Number: 1184181-48-3 . It has a molecular weight of 196.2 and its molecular formula is C10H12O4 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 2,4-Dihydroxy-5-isopropylbenzoic acid is 1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 395.2±27.0 °C and a predicted density of 1.317±0.06 g/cm3 . It is advised to store it under an inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Biotransformation and Biosynthesis : 2,4-Dihydroxybenzoic acid, closely related to 2,4-Dihydroxy-5-isopropylbenzoic acid, has been studied for its biotransformation and biosynthetic processes in fungi like Curvularia fallax and Streptomyces niveus, where it undergoes prenylation and alkylation (Abraham & Arfmann, 1990).

  • Synthesis from Natural Sources : Research demonstrates the synthesis of p-Isopropylbenzoic acid, a derivative of 2,4-Dihydroxy-5-isopropylbenzoic acid, from β-pinene through oxidation, ring-opening, and dehydrogenation, indicating its potential for deriving complex compounds from natural sources (Jin Jian-zhong & Ha Chengyong, 2006).

  • Wastewater Treatment : The electrochemical oxidation of 2,4-dihydroxybenzoic acid, a structurally similar compound, has been explored for wastewater treatment. This process involves its degradation into various byproducts and shows potential for environmental remediation (de Lima Leite et al., 2003).

  • Steric Effects in Chemical Reactions : The steric effects of isopropyl groups, as in 2,4-Dihydroxy-5-isopropylbenzoic acid, have been studied for their influence on chemical reactions, such as acidity and molecular interactions in solvents. This research helps in understanding the reactivity and properties of such compounds (Fiedler et al., 1999).

  • Pharmaceutical Applications : Analogues of 2,4-Dihydroxybenzoic acid have been synthesized for exploring their potential in pharmaceutical applications like anticancer and antimicrobial activities. These studies contribute to the development of new therapeutic agents (Bergeron et al., 2008).

  • Chromatographic Analysis : 2,4-Dihydroxybenzoic acid has been used as an eluent in ion chromatography for the analysis of anions, demonstrating its utility in analytical chemistry (Golombek & Schwedt, 1986).

  • Corrosion Inhibition : Research indicates the potential of derivatives of dihydroxybenzoic acid, similar to 2,4-Dihydroxy-5-isopropylbenzoic acid, in acting as corrosion inhibitors for metals, which is significant for industrial applications (Yadav et al., 2016).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,4-dihydroxy-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMFVLHQOLNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856630
Record name 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-isopropylbenzoic acid

CAS RN

1184181-48-3
Record name 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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